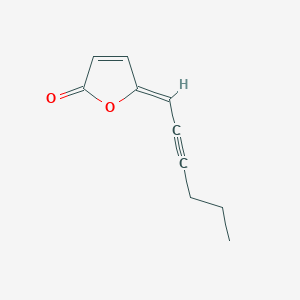

(5Z)-5-hex-2-ynylidenefuran-2-one

Vue d'ensemble

Description

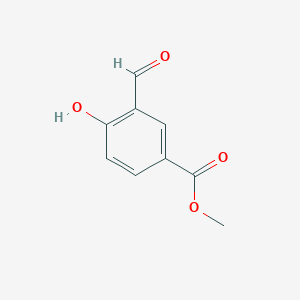

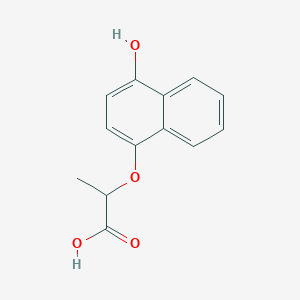

(5Z)-5-hex-2-ynylidenefuran-2-one, commonly referred to as 5Z-HDF, is a heterocyclic compound belonging to the class of furanones. It is an important intermediate in the synthesis of various natural products and pharmaceuticals, and has been the subject of numerous scientific studies due to its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Polymer Synthesis

(Z)-Lachnophyllum lactone: is utilized in the synthesis of polymers, particularly in creating lactone monomers that are integral to polymer chains . These polymers have significant potential due to their biodegradability and mechanical properties , making them suitable for medical applications like controlled drug-release systems, resorbable surgical threads, implants, and tissue scaffolds .

Drug Production

The compound’s derivatives are used in drug production, particularly for its biochemical methods that avoid metal catalysts, initiators, or toxic solvents. This allows the final products to be used in medical applications, ensuring safety and compatibility with human tissue .

Anti-inflammatory and Antiparasitic Agents

Lactones like helenalin , a sesquiterpene lactone, exhibit anti-inflammatory properties and antiparasitic activity. This suggests that similar structures, such as (Z)-Lachnophyllum lactone, could be synthesized for use in treating conditions like inflammation and parasitic infections .

Aroma Compound Production

The microbial biosynthesis of lactones, including (Z)-Lachnophyllum lactone, is important for producing aroma compounds. These are highly relevant for manufacturing perfumes, cosmetics, and food products, where the scent is a critical attribute .

Biodegradable Material Development

Due to its biodegradable nature, (Z)-Lachnophyllum lactone is researched for developing environmentally friendly materials. These materials can decompose naturally, reducing environmental impact and contributing to sustainable development .

Bioactive Compound Synthesis

Carbohydrate-based lactones, which may include (Z)-Lachnophyllum lactone, are valuable for synthesizing bioactive compounds. These compounds have broad applications in creating natural products and serve as synthons for diverse chemical transformations .

Enzyme Inhibitor Research

Lactones have been studied for their role in inhibiting enzymes that metabolize toxic compounds, such as insecticides and nerve gases. This research could lead to the development of antidotes or protective agents against these toxic substances .

Advanced Functional Materials

The compound’s derivatives are explored for creating advanced functional materials, especially in biomedicine. These materials can have unique properties like enhanced durability, flexibility, or biocompatibility, making them suitable for various medical devices and applications .

Propriétés

IUPAC Name |

(5Z)-5-hex-2-ynylidenefuran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h6-8H,2-3H2,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUPYFCPQIPDNQ-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC=C1C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC#C/C=C\1/C=CC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-5-hex-2-ynylidenefuran-2-one | |

CAS RN |

81122-95-4, 23251-67-4 | |

| Record name | NSC121218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC101775 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of (4Z)-Lachnophyllum Lactone in agriculture?

A1: (4Z)-Lachnophyllum Lactone, an acetylenic furanone isolated from Conyza bonariensis, exhibits promising antifungal and phytotoxic activity against various agricultural pests. Research suggests its potential use as a biopesticide against:

- Parasitic Weeds: Demonstrates significant inhibitory activity against the stem parasitic weed Cuscuta campestris [, ] and the root parasitic weeds Orobanche minor and Phelipanche ramosa []. Notably, it also inhibits the germination of its source plant, C. bonariensis [].

- Fungal Pathogens: Shows antifungal activity by reducing mycelial growth of the olive pathogen Verticillium dahliae [] and inhibiting the growth of plant pathogenic fungi Colletotrichum acutatum, Colletotrichum fragariae, and Colletotrichum gloeosporioides [].

Q2: How does the structure of (4Z)-Lachnophyllum Lactone relate to its biological activity?

A: Studies comparing (4Z)-Lachnophyllum Lactone with its structural analogs, (4E)-lachnophyllum lactone and (4Z,8Z)-matricaria lactone, reveal crucial structure-activity relationships [, ].

- Stereochemistry: The Z configuration of the double bond at the 4 position appears crucial for activity against Cuscuta campestris [].

- Unsaturation: The presence and configuration of the double bond in the side chain influence the potency against different targets. For instance, (4Z)-Lachnophyllum Lactone exhibits higher activity against Lemna paucicostata than (4Z,8Z)-matricaria lactone, which has an additional double bond [].

Q3: Are there efficient methods available to obtain sufficient quantities of (4Z)-Lachnophyllum Lactone for further research and potential agricultural applications?

A: While initially isolated in low quantities from Conyza bonariensis [, ], researchers have developed a novel, scalable, and modular total synthesis method for (4Z)-Lachnophyllum Lactone []. This approach allows for the production of gram-scale quantities, overcoming the limitations posed by extraction from natural sources. This development is crucial for advancing research into the compound's mode of action, efficacy, and potential development into a biopesticide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.